molecular formula C12H18O2 B1643387 4-Hexylcatechol

4-Hexylcatechol

Cat. No.: B1643387
M. Wt: 194.27 g/mol
InChI Key: LKYDZVCFMVHUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hexylcatechol (C₁₂H₁₈O₂) is an alkyl-substituted catechol derivative characterized by a six-carbon aliphatic chain (hexyl group) attached to the benzene ring of catechol. This structural modification enhances its hydrophobicity compared to simpler catechols like 4-methylcatechol (C₇H₈O₂) . The hexyl chain influences intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for its solubility, crystallinity, and reactivity.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

4-hexylbenzene-1,2-diol

InChI

InChI=1S/C12H18O2/c1-2-3-4-5-6-10-7-8-11(13)12(14)9-10/h7-9,13-14H,2-6H2,1H3

InChI Key

LKYDZVCFMVHUST-UHFFFAOYSA-N

SMILES

CCCCCCC1=CC(=C(C=C1)O)O

Canonical SMILES

CCCCCCC1=CC(=C(C=C1)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-hexylcatechol with related alkyl- and aryl-substituted catechols/phenols:

Compound Molecular Formula Substituent Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound C₁₂H₁₈O₂ -C₆H₁₃ (hexyl) 194.27 Not reported Antioxidants, polymer stabilizers
4-Methylcatechol C₇H₈O₂ -CH₃ (methyl) 124.14 65–67 Pharmaceuticals, agrochemicals
4-(trans-4-Heptylcyclohexyl)-phenol C₁₉H₃₀O -C₇H₁₅ (heptyl) 274.44 Liquid at RT Liquid crystals, surfactants
4-Hexyloxyaniline C₁₂H₁₉NO -O-C₆H₁₃ (hexyloxy) 193.29 Not reported Organic synthesis intermediates

Key Observations :

  • Alkyl Chain Impact: Longer alkyl chains (e.g., hexyl vs. methyl) increase hydrophobicity and reduce melting points. For example, 4-methylcatechol has a defined melting point (65–67°C) , while 4-(trans-4-heptylcyclohexyl)-phenol remains liquid at room temperature .
  • Hydrogen Bonding : The hydroxyl groups in catechol derivatives enable strong hydrogen bonding, which is disrupted by bulky substituents like hexyl or cyclohexyl groups. This affects crystallinity and solubility in polar solvents .

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